2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 2-oxoimidazolidine core substituted with a 4-methylphenyl group at position 3 and a pyridin-4-yl acetamide moiety at position 1. Its structural complexity arises from the integration of aromatic (methylphenyl, pyridinyl) and hydrogen-bonding (oxoimidazolidine, acetamide) functionalities, which are critical for pharmacological interactions. The compound’s crystallographic properties (if resolved) may leverage software like SHELX for refinement, given its prevalence in small-molecule structural analysis .
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-13-2-4-15(5-3-13)21-11-10-20(17(21)23)12-16(22)19-14-6-8-18-9-7-14/h2-9H,10-12H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESQPGJCKYHEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide typically involves the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with an isocyanate under controlled conditions.
Attachment of the methylphenyl group:
Incorporation of the pyridine ring: The final step involves the attachment of the pyridine ring to the acetamide moiety, which can be done through a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes or as a precursor for biologically active molecules.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the imidazolidinone ring, the acetamide linker, or the aromatic systems. Below is a detailed comparison based on activity, binding affinity, and structural features:
Table 1: Structural and Activity Comparison of Acetamide Derivatives
*N/A: Specific activity data for the target compound is unavailable in the provided evidence.
†In silico binding energy against SARS-CoV-2 targets (e.g., main protease) .
Key Findings:
Substituent Impact on Activity: The pyridin-4-yl group in the target compound and its analog (pIC50 = 5.797, ) suggests that smaller aromatic systems (pyridine vs. quinoline) may enhance activity, possibly due to reduced steric hindrance. Electron-withdrawing groups (e.g., fluoro in indolinone derivatives) correlate with higher activity (5.797 vs. 5.408 for methyl-substituted analogs) .
Binding Affinity :
- The fluorophenyl-oxadiazole derivative (compound 130 in ) demonstrated superior binding energy in SARS-CoV-2 protease inhibition, highlighting the role of fluorinated aromatic systems in enhancing target engagement.
Structural Flexibility: Replacement of the imidazolidinone core with indolinone (as in ) reduces conformational rigidity but introduces π-π stacking capabilities via the planar indole system.
Contradictions and Limitations:
- While the quinolin-6-yl group in reduces activity compared to pyridin-4-yl, it may improve solubility due to increased hydrophilicity.
- The absence of direct pharmacological data for the target compound limits conclusive comparisons; most inferences are extrapolated from structural analogs.
Research Implications
The target compound’s unique substitution pattern (4-methylphenyl + pyridin-4-yl) positions it as a candidate for further optimization in drug discovery. Prioritizing crystallographic studies (using SHELX-based refinement ) and in vitro assays will clarify its mechanistic profile relative to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
